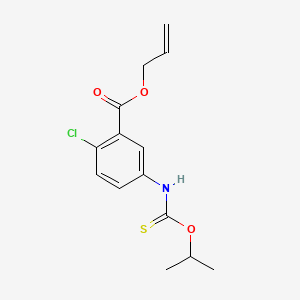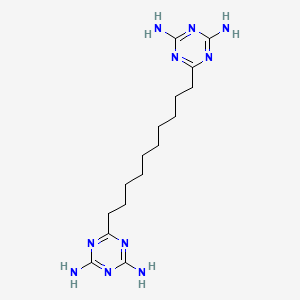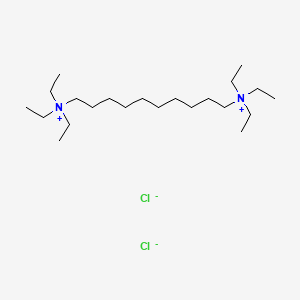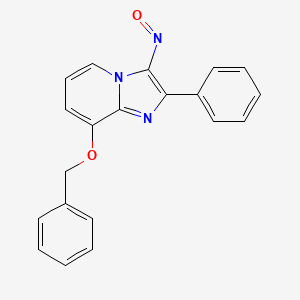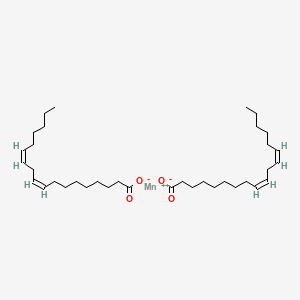
Manganese dilinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese dilinoleate, also known as bis[(9Z,12Z)-9,12-octadecadienoic acid]manganese(II) salt, is a coordination compound with the molecular formula C36H62MnO4. It is derived from linoleic acid, a polyunsaturated omega-6 fatty acid, and manganese, a transition metal. This compound is notable for its applications in various fields, including industrial, biological, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese dilinoleate can be synthesized through the reaction of manganese(II) acetate with linoleic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the manganese-linoleate complex. The process can be summarized as follows: [ \text{Mn(CH}3\text{COO)}2 + 2 \text{C}{18}\text{H}{32}\text{O}2 \rightarrow \text{Mn(C}{18}\text{H}_{32}\text{O}_2)_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where manganese salts and linoleic acid are reacted under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Manganese dilinoleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides and other oxidation products.
Reduction: Under certain conditions, it can be reduced to manganese metal or lower oxidation states of manganese.
Substitution: The linoleate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or other ligands like phosphines.
Major Products Formed:
Oxidation: Manganese dioxide (MnO2) and other manganese oxides.
Reduction: Manganese metal or manganese(II) compounds.
Substitution: New manganese complexes with different ligands.
Scientific Research Applications
Manganese dilinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It has been studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of coatings, paints, and as a drying agent in alkyd resins .
Mechanism of Action
The mechanism by which manganese dilinoleate exerts its effects involves its ability to participate in redox reactions. Manganese can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial in its role as a catalyst and in biological systems where it can influence oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Manganese(II) acetate: Another manganese coordination compound with similar catalytic properties.
Manganese(II) chloride: Used in various industrial and chemical applications.
Manganese(III) acetylacetonate: Known for its use in organic synthesis and as a catalyst .
Uniqueness: Manganese dilinoleate is unique due to its derivation from linoleic acid, which imparts specific properties related to its fatty acid ligands. This makes it particularly useful in applications involving organic materials and biological systems .
Properties
CAS No. |
646-00-4 |
|---|---|
Molecular Formula |
C36H62MnO4 |
Molecular Weight |
613.8 g/mol |
IUPAC Name |
manganese(2+);(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |
InChI Key |
SEAWWISVQGCBOW-GRVYQHKQSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Mn+2] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


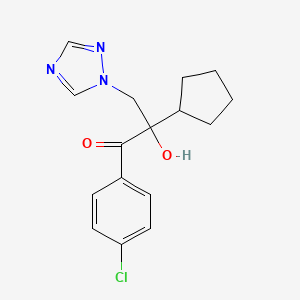
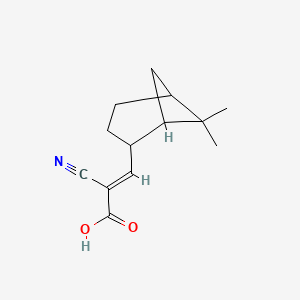
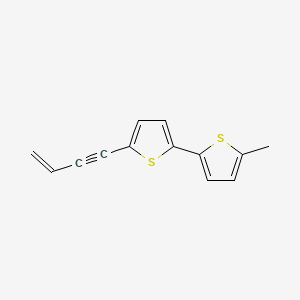

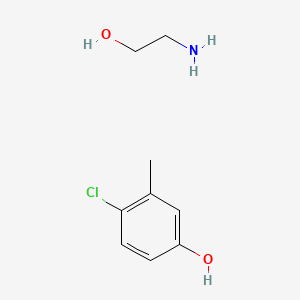

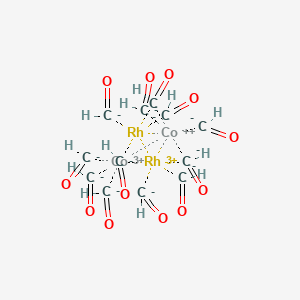
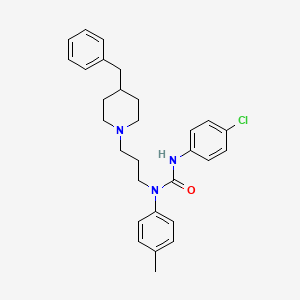
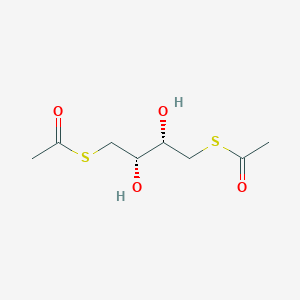
![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)
